Product packaging for Rubidium 5-oxo-DL-prolinate(Cat. No.:CAS No. 85959-39-3)

Rubidium 5-oxo-DL-prolinate

Cat. No.: B13781215
CAS No.: 85959-39-3
M. Wt: 213.57 g/mol
InChI Key: RGRBEEBQJAGAON-UHFFFAOYSA-M
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Description

Significance of Alkali Metal Ions in Chemical and Biological Systems

The alkali metals, a group of elements in the s-block of the periodic table including lithium (Li), sodium (Na), potassium (K), rubidium (Rb), and cesium (Cs), are characterized by their single valence electron, which they readily lose to form cations with a +1 charge. wikipedia.org This property makes them highly reactive and they are typically found in nature as salts rather than in their elemental forms. wikipedia.org In the realm of chemistry, alkali metal ions are fundamental in various applications, from acting as reagents in organic synthesis to their role in the formation of coordination complexes and materials with specific properties. nih.gov Their coordination chemistry is primarily with oxygen-containing ligands, which is highly relevant to their biological interactions. nih.gov

In biological systems, alkali metal ions are indispensable. Sodium (Na⁺) and potassium (K⁺) ions are particularly vital for the functioning of all living cells, playing crucial roles in nerve impulse transmission, muscle contraction, and maintaining the body's fluid balance. tutorchase.com Na⁺ is the principal extracellular cation, while K⁺ is the major intracellular monovalent cation, and this concentration gradient is essential for life. ijirset.commdpi.com The transport of these ions across cell membranes is a key process that powers cellular activity. ijirset.com While less abundant, other alkali metals also have biological relevance. Lithium is used in certain psychiatric medications, and rubidium, due to its similarity in size and charge to potassium, can interact with and be used to study biological systems. tutorchase.comontosight.ai

Overview of Amino Acid and Derivative Ligands in Coordination Chemistry

Amino acids and their derivatives are of significant interest in coordination chemistry because they are bifunctional molecules, containing both an amino group (-NH₂) and a carboxyl group (-COOH). researchgate.netrjpbcs.com This allows them to act as versatile ligands, binding to metal ions in various ways. researchgate.net Most commonly, they act as bidentate ligands, forming a five-membered chelate ring with a metal ion through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group. wikipedia.org

The diversity of amino acids, with their different side chains, provides a wide range of potential coordination behaviors. wikipedia.org Derivatives of amino acids, such as 5-oxo-DL-proline (also known as pyroglutamic acid), offer even more complex and interesting coordination possibilities. ontosight.ai These ligands can form stable complexes with a variety of metal ions, including alkali metals, leading to the formation of structures ranging from simple mononuclear complexes to more intricate polymeric arrangements. researchgate.netwikipedia.org The study of these complexes is important for understanding the role of metal ions in biological systems and for the development of new materials and catalysts. rjpbcs.commdpi.com

Rationale for Investigating Rubidium 5-oxo-DL-prolinate Complexes

The study of this compound is driven by the intersection of alkali metal chemistry and the biological relevance of amino acid derivatives. Rubidium, being a larger alkali metal, provides a valuable point of comparison to the more biologically prevalent sodium and potassium ions. nih.gov Investigating how rubidium coordinates with a ligand like 5-oxo-DL-prolinate can offer insights into the selective binding of alkali metals in biological transport and signaling processes. ontosight.ai

5-oxo-DL-proline is a derivative of the amino acid proline and is involved in various biochemical pathways. ontosight.ai Its structure, which includes both a carboxylate group and a lactam (a cyclic amide), presents multiple potential binding sites for a metal ion. This complexity makes it an intriguing ligand for studying coordination chemistry, as it can lead to the formation of novel structural motifs. The investigation of this compound, therefore, contributes to a more fundamental understanding of the coordination preferences of heavier alkali metals with biologically significant molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6NO3Rb B13781215 Rubidium 5-oxo-DL-prolinate CAS No. 85959-39-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85959-39-3

Molecular Formula

C5H6NO3Rb

Molecular Weight

213.57 g/mol

IUPAC Name

5-oxopyrrolidine-2-carboxylate;rubidium(1+)

InChI

InChI=1S/C5H7NO3.Rb/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1

InChI Key

RGRBEEBQJAGAON-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].[Rb+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Complexation Approaches for Rubidium 5-oxo-DL-prolinate

Direct complexation methods involve the direct reaction of a rubidium-containing species with 5-oxo-DL-proline (also known as pyroglutamic acid) or its immediate precursor, glutamic acid. These are generally straightforward acid-base or condensation reactions.

Solvent-Mediated Synthesis (e.g., Aqueous, Organic Solvents)

The synthesis of this compound in a solvent medium is a common and direct approach. In an aqueous environment, the reaction typically involves the neutralization of 5-oxo-DL-proline with a rubidium base, such as rubidium hydroxide (B78521) or rubidium carbonate. The reaction is a simple acid-base neutralization, yielding the rubidium salt and water.

An alternative aqueous method involves the reaction of pyroglutamic acid with a rubidium salt of a weak acid, which can be driven to completion by the removal of the weaker acid. While direct, obtaining a solid product from an aqueous solution requires a subsequent water removal step, such as evaporation or lyophilization. google.com

Organic solvents can also be employed, particularly if the starting materials or products are sensitive to water or if a non-aqueous environment is preferred for subsequent reactions. The choice of solvent is critical and depends on the solubility of both the reactants and the product.

Solid-State Reaction Pathways

Solid-state synthesis presents an alternative, solvent-free method for the preparation of this compound. A notable example of this approach is the thermal condensation of a rubidium salt of glutamic acid. google.comjustia.comgoogle.comgoogleapis.com In this process, the corresponding rubidium glutamate (B1630785) salt is heated to a temperature ranging from its melting point up to 270°C. This induces an intramolecular condensation, or cyclization, where the amino group of the glutamate attacks the gamma-carboxylic acid group, forming the five-membered lactam ring of the 5-oxo-prolinate and eliminating a molecule of water. google.comjustia.comgoogle.comgoogleapis.com A similar process has been described for the synthesis of alkaline earth metal pyroglutamates, where heating the solid glutamate salt to around 190°C results in the spontaneous loss of water and formation of the pyroglutamate (B8496135) salt. google.com

This solid-state method is advantageous as it avoids the use of solvents and the subsequent need for their removal, potentially leading to a more direct and environmentally benign process.

Influence of pH and Stoichiometry on Product Formation

The pH of the reaction medium has a significant impact on the formation of the 5-oxo-prolinate ring from glutamate precursors. The rate of cyclization of glutamate to pyroglutamate is notably slow at a neutral pH (around 6-7). However, the reaction rate increases under both acidic (e.g., pH 4) and alkaline (e.g., pH 8) conditions. nih.govresearchgate.netacs.orgresearchgate.netnih.gov This pH dependence is a critical consideration in solvent-mediated syntheses, as controlling the pH can optimize the rate of product formation.

Stoichiometry is another crucial factor, particularly in direct complexation reactions. For the neutralization of 5-oxo-DL-proline with a rubidium base, a 1:1 molar ratio is theoretically required to achieve complete salt formation. In practice, a slight excess of one reactant may be used to ensure the complete conversion of the other, with subsequent purification steps to remove any unreacted starting material. In the solid-state synthesis starting from rubidium glutamate, the stoichiometry is inherently 1:1. google.comjustia.comgoogle.comgoogleapis.com The importance of precise stoichiometric control is a general principle in the synthesis of bimetallic complexes, as it can influence the structure and reactivity of the final product. rsc.org

Synthetic ApproachKey ParametersDescriptionReference
Aqueous NeutralizationpH, StoichiometryReaction of 5-oxo-DL-proline with a rubidium base (e.g., RbOH) in water. The product is obtained after water removal. google.com
Solid-State CondensationTemperature, TimeHeating of solid rubidium glutamate to induce cyclization and water elimination. google.comjustia.comgoogle.com

Indirect Synthetic Routes via Precursor Modification

Indirect synthetic routes offer alternative pathways to this compound, often involving the synthesis of a modified precursor followed by a final step to introduce the rubidium ion. These methods can be advantageous for achieving specific purities or when direct complexation is not feasible.

Derivatization of 5-oxo-DL-prolinate Ligands

One indirect strategy involves the initial derivatization of the 5-oxo-DL-prolinate ligand, for example, by esterification of the carboxylic acid group. The resulting ester, such as methyl 5-oxo-DL-prolinate, can then be subjected to saponification with a rubidium base. nist.gov This hydrolysis reaction cleaves the ester bond and forms the rubidium salt of 5-oxo-DL-proline. This multi-step approach allows for the purification of the intermediate ester, which can lead to a final product with high purity.

The synthesis of various derivatives of 5-oxo-proline is well-documented and provides a range of potential precursors for this type of indirect synthesis. unict.itnih.gov Furthermore, techniques such as solid-phase peptide synthesis could be adapted to create a resin-bound 5-oxo-prolinate, which could then be cleaved with a rubidium-containing reagent to yield the desired product. acs.orgrsc.org

Alkali Metal Exchange Reactions

Alkali metal exchange, or transmetalation, is a powerful method for the synthesis of specific alkali metal salts. thieme-connect.de In the context of this compound, this could involve preparing a salt of 5-oxo-DL-proline with a different, less electropositive metal, and then reacting it with a rubidium salt. For instance, a lithium or sodium salt of 5-oxo-DL-proline could be treated with a rubidium salt, such as rubidium chloride or rubidium alkoxide, in an appropriate solvent. The equilibrium of this reaction can be driven towards the formation of the desired rubidium salt, especially if the resulting byproduct (e.g., lithium chloride) is insoluble and precipitates from the reaction mixture.

The general principle of transmetalation is widely used in organometallic chemistry to prepare rubidium and cesium compounds. thieme-connect.deuni-muenchen.denih.gov This method is particularly useful when the direct synthesis is challenging or when a specific precursor salt is more readily available.

Indirect MethodPrecursorReactionReference
Saponification5-oxo-DL-prolinate esterHydrolysis of the ester with a rubidium base. nist.gov
Alkali Metal ExchangeAlkali metal salt of 5-oxo-DL-proline (e.g., Li, Na)Reaction with a rubidium salt (e.g., RbCl) to exchange the metal cation. thieme-connect.de

Green Chemistry Principles in the Synthesis of Rubidium Complexes

The application of green chemistry principles to the synthesis of rubidium complexes, including this compound, is an emerging area of focus aimed at reducing the environmental impact of chemical processes. nih.gov These principles advocate for the design of products and processes that minimize the use and generation of hazardous substances. peptide.com Key areas of implementation include the maximization of atom economy, the use of safer solvents and reagents, improved energy efficiency, and the utilization of renewable feedstocks. nih.govrsc.org

Atom Economy: A central tenet of green chemistry is the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. acs.orgwikipedia.org In the synthesis of rubidium complexes, this involves designing reaction pathways that generate minimal byproducts. um-palembang.ac.idprimescholars.com For instance, a synthesis with a high atom economy would ideally involve an addition reaction where all reactant atoms are found in the final product. wikipedia.org Unfortunately, many traditional inorganic and organic syntheses have poor atom economy, generating significant waste. wikipedia.org Improving atom economy can be achieved through the careful selection of starting materials and the use of catalytic rather than stoichiometric reagents. um-palembang.ac.id

Safer Solvents and Auxiliaries: A significant portion of the waste generated in chemical processes comes from the use of solvents. nih.gov Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free reaction conditions. nih.govresearchgate.net Water is considered an excellent green solvent due to its non-toxic nature and availability. orientjchem.orgmostwiedzy.pl Research into the synthesis of rubidium salts has shown the viability of aqueous routes. For example, the synthesis of rubidium salts of phosphotungstic acid has been carried out in aqueous solutions. mdpi.com

Ionic liquids and deep eutectic solvents (DESs) are also emerging as greener alternatives to volatile organic compounds (VOCs). orientjchem.orgmostwiedzy.pl These solvents exhibit low vapor pressure, reducing air pollution, and can be designed to be biodegradable and have low toxicity. orientjchem.org Studies on the extraction of rubidium ions have successfully utilized ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([C4mim][PF6]), demonstrating their potential as a medium for rubidium complexation reactions. pku.edu.cnbibliotekanauki.pl

Interactive Data Table: Comparison of Conventional and Green Solvents

Solvent TypeExamplesKey Green AttributesPotential Application in Rubidium Synthesis
Conventional Dichloromethane, Toluene-Historically used in various organic syntheses.
Green WaterNon-toxic, readily available, safe. orientjchem.orgmostwiedzy.plSynthesis of water-soluble rubidium salts. mdpi.com
Supercritical CO2Non-toxic, recyclable, mild operating conditions. orientjchem.orgExtraction and purification processes.
Ionic LiquidsLow volatility, tunable properties, potential for recyclability. pku.edu.cnbibliotekanauki.plExtraction and complexation of rubidium ions. pku.edu.cnbibliotekanauki.pl
Bio-based solventsDerived from renewable resources, often biodegradable. orientjchem.orgReplacement for petrochemical-based solvents.

Energy Efficiency: The energy requirements of chemical processes have significant environmental and economic impacts. acs.org Green chemistry principles advocate for conducting synthetic methods at ambient temperature and pressure whenever possible to minimize energy consumption. nih.govacs.org While some syntheses require elevated temperatures to proceed, the development of highly active catalysts can enable reactions to occur under milder conditions. Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been shown to accelerate reaction times and improve yields, often with lower energy input compared to conventional heating methods. nih.gov

Use of Renewable Feedstocks: The utilization of renewable resources instead of depleting fossil fuels is another cornerstone of green chemistry. nih.gov In the context of synthesizing rubidium complexes, this can apply to the organic ligand part of the complex. For instance, proline, the precursor to the 5-oxo-DL-prolinate ligand, is a naturally occurring amino acid that can be sourced from biological processes. Furthermore, research has demonstrated the "green synthesis" of rubidium-based nanoparticles using plant extracts, such as from the moss Abietinella abietina. dergipark.org.tr These extracts contain biomolecules that can act as both reducing and capping agents, eliminating the need for harsher chemical reagents. dergipark.org.tr

Interactive Data Table: Research Findings in Green Synthesis of Rubidium Compounds

Study FocusGreen Principle AppliedKey FindingReference
Synthesis of Rubidium NanoparticlesUse of Renewable Feedstocks, Safer SolventsSuccessful synthesis using moss extract (Abietinella abietina) in an environmentally friendly solvent. dergipark.org.tr dergipark.org.tr
Extraction of Rubidium IonsSafer SolventsUse of an ionic liquid ([C4mim][PF6]) with a crown ether extractant showed high extraction efficiency for Rb+. bibliotekanauki.pl bibliotekanauki.pl
Synthesis of Rubidium Phosphotungstate SaltsVarying Synthesis ParametersProperties of the salts could be controlled by adjusting reagent concentrations in an aqueous medium. mdpi.com mdpi.com
Extraction of Rubidium IonsCation Exchange Mechanism in Ionic LiquidsThe ionic liquid C2mimNTf2 was an effective solvent for the extraction of Rb+ using a calixcrown extractant. pku.edu.cn pku.edu.cn

By integrating these green chemistry principles, the synthesis of this compound and other rubidium complexes can be made more sustainable, reducing waste, minimizing hazards, and lowering energy consumption.

Advanced Structural Characterization and Elucidation

Single-Crystal X-ray Diffraction Analysis of the Complex

The rubidium ion (Rb⁺) is a large alkali metal cation that typically exhibits a high coordination number, commonly ranging from 7 to 8, in its complexes. The coordination sphere around the rubidium atom in carboxylate complexes is often composed exclusively of oxygen atoms, leading to an irregular coordination geometry. researchgate.net

In related rubidium carboxylate complexes, the coordination environment is often described as a distorted capped trigonal prismatic geometry. mdpi.com For instance, in one such complex, the rubidium metal center is seven-coordinate, with oxygen atoms provided by both carboxylate ligands and water molecules. mdpi.com The Rb-O bond lengths can vary significantly within the same structure, with bonds to bridging carboxylate oxygens potentially being shorter than those to water oxygens. mdpi.com It is also not uncommon for rubidium ions to be bridged by carboxylate groups or water molecules, forming polymeric chains or more complex networks. mdpi.comresearchgate.netiucr.org

Table 1: Representative Coordination Features of Rubidium in Carboxylate Complexes

FeatureDescriptionSource
Coordination Number Typically 7 or 8 researchgate.netmdpi.com
Coordinating Atoms Primarily Oxygen (from carboxylate and water) researchgate.netmdpi.com
Geometry Irregular, Distorted Capped Trigonal Prismatic mdpi.com
Bridging Ligands Carboxylate groups, Water molecules mdpi.comresearchgate.netiucr.org

The ligand in this complex is the 5-oxo-DL-prolinate anion, which is the deprotonated form of 5-oxo-DL-proline (also known as DL-pyroglutamic acid). This ligand contains a chiral center at the alpha-carbon. In the solid state, the conformation of the five-membered pyrrolidone ring is a key structural feature.

Studies on pyroglutamic acid have shown that the pyrrolidone ring adopts a specific conformation in the crystal lattice. uj.edu.pl Since the subject compound is a DL-racemic mixture, the crystal structure would contain equal numbers of D- and L-enantiomers of the 5-oxo-prolinate ligand. The arrangement of these enantiomers within the crystal lattice (e.g., forming a racemic compound or a conglomerate) would be a critical aspect of the solid-state structure. The specific conformation and how the enantiomers pack together would be determined by the crystallization conditions.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a well-documented phenomenon in organic and coordination compounds. Different polymorphs can exhibit distinct physical properties. Pyroglutamic acid itself is known to undergo a phase transition, indicating the existence of different solid-state forms. acs.org

The crystallization conditions, such as the solvent system, temperature, and rate of crystallization, would be critical in determining which polymorphic form of Rubidium 5-oxo-DL-prolinate is obtained. The potential for polymorphism underscores the importance of controlled crystallization experiments in the structural characterization of this compound.

Solution-State Spectroscopic Probes for Structural Insights

While solid-state methods provide a static picture of the compound's structure, solution-state techniques offer insights into its behavior in a different environment.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound in a suitable solvent (like D₂O) would provide detailed information about the 5-oxo-prolinate ligand. The chemical shifts and coupling constants of the protons on the pyrrolidone ring would confirm the connectivity and provide information about the conformation of the ring in solution. The ¹³C NMR spectrum would show distinct signals for the carboxylate, keto, and the three other carbon atoms of the ring, further confirming the ligand's structure.

⁸⁷Rb NMR: Rubidium-87 is an NMR-active nucleus, although it is a quadrupolar nucleus, which can lead to broad signals. If feasible, ⁸⁷Rb NMR spectroscopy could provide direct information about the electronic environment of the rubidium ion in solution. The chemical shift of the ⁸⁷Rb signal would be sensitive to the nature and number of coordinating ligands. However, due to the challenges associated with acquiring ⁸⁷Rb NMR spectra, this technique may be less routinely applied.

Table 2: Expected NMR Spectroscopic Data for this compound in D₂O

NucleusExpected Chemical Shift Range (ppm)Information Provided
¹H ~2.0 - 4.5Protons of the pyrrolidone ring, confirming connectivity and conformation.
¹³C ~25 - 185Carboxylate, keto, and aliphatic carbons of the ligand.
⁸⁷Rb Highly dependent on coordination environmentDirect probe of the rubidium ion's electronic environment.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations and thus the bonding environment within this compound. contractlaboratory.comspectroscopyonline.comedinst.com These two methods are complementary; FT-IR spectroscopy is sensitive to vibrations that induce a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. edinst.com

In the context of this compound, the vibrational spectra are dominated by the modes of the 5-oxo-DL-prolinate anion. Key spectral regions of interest include the carbonyl stretching frequencies of the carboxylic acid and the lactam ring, as well as the N-H and C-H stretching and bending vibrations. researchgate.net For the free L-pyroglutamic acid, infrared signals for the free carboxyl (-C=O) moiety and the amide group of the γ-lactam (-CONH-) are observed around 1709 cm⁻¹ and 1641 cm⁻¹, respectively. researchgate.net

Upon formation of the rubidium salt, significant shifts in the carboxylate stretching frequencies are expected. The deprotonation of the carboxylic acid group to form the carboxylate anion (COO⁻) leads to the disappearance of the C=O stretching band of the acid and the appearance of two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). The positions of these bands are sensitive to the coordinating environment of the carboxylate group and the nature of the metal ion. In similar metal-carboxylate complexes, these bands provide insight into the metal-ligand binding mode.

The vibrational modes of the lactam ring are also of diagnostic importance. The C=O stretching vibration of the lactam is typically observed in the 1650-1690 cm⁻¹ region. The N-H stretching and bending vibrations provide further structural information. The complementarity of FT-IR and Raman spectroscopy is particularly valuable; for instance, while the O-H stretch of any residual water is a strong absorber in the infrared, it gives a weak Raman signal, allowing other vibrations in that region to be more clearly observed. contractlaboratory.com

Table 1: Postulated Vibrational Frequencies for this compound based on Analogous Compounds

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
CarboxylateAsymmetric stretch (νₐₛ(COO⁻))~1550-1620FT-IR, Raman
CarboxylateSymmetric stretch (νₛ(COO⁻))~1400-1450FT-IR, Raman
LactamCarbonyl stretch (ν(C=O))~1650-1690FT-IR, Raman
AmineN-H stretch~3200-3400FT-IR, Raman
AmineN-H bend~1400-1500FT-IR

Note: The exact wavenumbers for this compound may vary and are inferred from data on pyroglutamic acid and its other metal complexes. researchgate.net

Advanced Mass Spectrometry Techniques (e.g., ESI-MS for complex integrity)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of non-volatile, polar, and thermally labile compounds like this compound. uni-goettingen.de It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for confirming the integrity of the complex and studying its solution-phase behavior. uni-goettingen.de

In a typical ESI-MS experiment, a solution of this compound would be introduced into the mass spectrometer. In the positive ion mode, one would expect to observe the rubidium adduct of the intact molecule, [M+Rb]⁺, where M is the neutral 5-oxo-DL-proline molecule. Alternatively, depending on the solution conditions, the protonated molecule [M+H]⁺ and its sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be present as common contaminants. sepscience.com The relative abundance of these species can provide information about the gas-phase basicity of the analyte and its affinity for different alkali metal cations. researchgate.net

In the negative ion mode, the deprotonated 5-oxo-DL-prolinate anion [M-H]⁻ would be the predominant species observed. The high-resolution capabilities of modern mass spectrometers allow for the precise determination of the mass-to-charge ratio (m/z) of these ions, which can be used to confirm the elemental composition of the compound.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By selecting a specific ion (e.g., the [M+Rb]⁺ adduct) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. The fragmentation of the pyroglutamate (B8496135) ring would likely involve losses of small neutral molecules such as CO, H₂O, and NH₃, providing corroborating evidence for the structure of the ligand.

Examination of Metal-Ligand Binding Modes

The interaction between the rubidium ion (Rb⁺) and the 5-oxo-DL-prolinate ligand is a key determinant of the compound's structure and properties. The primary binding site for the rubidium ion is the carboxylate group (-COO⁻) of the prolinate ligand. researchgate.net Metal-ligand interactions are fundamentally Lewis acid-base reactions, with the metal ion acting as the Lewis acid and the ligand as the Lewis base. libretexts.org

The binding of the rubidium ion to the carboxylate group can be described by several coordination modes:

Monodentate: The rubidium ion interacts with only one of the oxygen atoms of the carboxylate group.

Bidentate Chelating: The rubidium ion interacts with both oxygen atoms of the same carboxylate group, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different rubidium ions.

The specific coordination mode adopted depends on a variety of factors, including the size and charge density of the metal ion, the steric environment of the ligand, and the crystal packing forces. Given that rubidium is a large alkali metal ion with a +1 charge, the bonding is expected to be primarily electrostatic in nature. researchgate.net It is likely that in the solid state, a polymeric structure is formed where the carboxylate groups bridge multiple rubidium ions, leading to a higher coordination number for the rubidium center.

Computational and Theoretical Investigations of Molecular and Electronic Structure

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. Although direct computational studies specifically targeting Rubidium 5-oxo-DL-prolinate are not extensively available in public literature, valuable insights can be drawn from studies on analogous alkali metal prolinates, such as those of lithium, sodium, and potassium. researchgate.netorientjchem.org These studies, often employing methods like the B3LYP hybrid functional with basis sets such as 6-31++G(d,p), allow for a systematic analysis of how the identity of the alkali metal cation influences the properties of the prolinate complex. researchgate.netorientjchem.org

Electronic Structure and Bonding Analysis

The interaction between the rubidium cation (Rb⁺) and the 5-oxo-DL-prolinate anion is primarily electrostatic in nature. The rubidium ion, being a large and highly electropositive alkali metal, forms an ionic bond with the negatively charged carboxylate group of the 5-oxoprolinate ligand. wikipedia.org

DFT studies on alkali metal prolinates reveal that the bond length between the metal cation and the oxygen atoms of the carboxylate group increases with the increasing ionic radius of the alkali metal (Li⁺ < Na⁺ < K⁺). orientjchem.org Following this trend, the Rb-O bond in this compound is expected to be longer than the K-O bond in potassium prolinate. This is a direct consequence of the larger size of the rubidium cation compared to potassium. orientjchem.org

The geometry of the coordination is also influenced by the metal ion. In the gas phase, the alkali metal typically coordinates with the two oxygen atoms of the carboxylate group in a bidentate fashion. The O-C=O bond angle within the carboxylate group is also observed to change with the nature of the alkali metal. orientjchem.org

ParameterLi-prolinateNa-prolinateK-prolinateRb-prolinate (Predicted)
Metal-Oxygen Bond Length (Å) ShorterIntermediateLongerLongest
O-C=O Bond Angle (°) SmallerIntermediateLargerLargest

This table illustrates the expected trends in key geometrical parameters of alkali metal prolinates based on DFT calculations for Li, Na, and K salts. orientjchem.org The values for Rubidium prolinate are predicted based on these established trends.

Molecular Orbitals and Charge Distribution

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net

The charge distribution within the complex is highly polarized, with a significant positive charge on the rubidium atom and a corresponding negative charge delocalized across the carboxylate group of the 5-oxoprolinate ligand. The natural bond orbital (NBO) analysis, a common computational technique, can precisely quantify this charge distribution, confirming the ionic character of the Rb-O bond.

PropertyLi-prolinateNa-prolinateK-prolinateRb-prolinate (Inferred)
HOMO-LUMO Energy Gap (eV) LargerIntermediateSmallerSmallest
Total Dipole Moment (Debye) HigherIntermediateLowerLowest

This table presents the trends in electronic properties of alkali metal prolinates based on DFT calculations for Li, Na, and K salts. researchgate.netorientjchem.org The properties for Rubidium prolinate are inferred from these trends.

Prediction of Spectroscopic Properties

DFT calculations are instrumental in predicting various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic frequencies, one can predict the positions of vibrational bands. For this compound, the most significant vibrational modes would be the symmetric and asymmetric stretching of the carboxylate group (COO⁻), which are sensitive to the identity of the counter-ion. cdnsciencepub.com

Theoretical calculations on alkali metal prolinates have shown that the vibrational frequency of the C=O bond in the carboxyl group is affected by the coordinating metal ion. orientjchem.org As the size of the alkali metal increases, the electrostatic interaction with the carboxylate group weakens, leading to a shift in the vibrational frequency. These predicted spectra serve as a valuable reference for the experimental characterization of the compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment.

Conformational Dynamics of the Ligand and Complex

The 5-oxoproline ligand possesses a degree of conformational flexibility, primarily related to the puckering of the five-membered pyrrolidone ring. MD simulations can explore the potential energy surface of the ligand and the this compound complex, identifying the most stable conformations and the energy barriers between them. mun.ca

The binding of the rubidium ion can influence the conformational preferences of the 5-oxoproline ring. MD simulations of metal-proline complexes have shown that the metal ion can restrict the conformational freedom of the proline ring. nih.govtandfonline.com In the case of this compound, the large size of the rubidium ion might lead to specific conformational preferences to accommodate the ionic bond with the carboxylate group.

Solvent Effects on Complex Stability and Structure

The behavior of this compound in solution is critically influenced by the solvent. MD simulations incorporating explicit solvent molecules (typically water) are essential to understand the solvation process and its impact on the complex's stability and structure.

The rubidium cation and the charged carboxylate group of the prolinate anion will be strongly solvated by polar solvent molecules. The hydration free energy, which is the change in free energy when the complex is transferred from the gas phase to a solvent, can be calculated from MD simulations or using continuum solvation models in DFT. orientjchem.org Studies on alkali metal prolinates have shown that the hydration free energy is dependent on the size of the cation, with larger cations generally having less negative (less favorable) hydration energies. researchgate.netorientjchem.org This is because smaller ions have a higher charge density, leading to stronger interactions with water molecules.

MD simulations can also reveal the structure of the solvation shells around the complex, showing the number and orientation of solvent molecules in the first and second solvation spheres. This detailed picture of solvation is crucial for understanding the reactivity and bioavailability of the compound in a biological context.

Analysis of Metal-Ligand Interactions and Stability Constants

The interaction between the rubidium cation (Rb⁺) and the 5-oxo-DL-prolinate anion is fundamentally electrostatic in nature. acs.org As with other alkali metals, the Rb⁺ ion has a filled outer electron shell, leading to interactions with anions that are predominantly driven by Coulombic forces rather than covalent bonding. acs.org The 5-oxo-DL-prolinate anion, a derivative of glutamic acid, typically acts as a bidentate ligand, coordinating with the metal ion through the two oxygen atoms of the carboxylate group and, potentially, the carbonyl oxygen of the lactam ring.

Computational studies on related alkali metal-carboxylate complexes confirm that the binding is primarily ionic. nih.gov The strength of this interaction is inversely related to the ionic radius of the alkali metal. As the radius increases down the group, the charge density of the cation decreases, leading to a weaker electrostatic interaction with the anion. Therefore, the Rb-O interaction in this compound is expected to be weaker than that in the corresponding lithium, sodium, or potassium salts, but stronger than in the cesium salt.

Table 1. Comparative Properties of Alkali Metal Cations
CationIonic Radius (pm, for 6-coordination)Pauling Electronegativity
Li⁺760.98
Na⁺1020.93
K⁺1380.82
Rb⁺1520.82
Cs⁺1670.79

While solution-phase stability constants (log K) are not typically determined for simple alkali metal salts due to their high degree of dissociation in polar solvents, gas-phase binding energies can be calculated to provide a direct measure of the intrinsic metal-ligand interaction strength. acs.org High-level ab initio calculations on alkali metal cation interactions with benzoate (B1203000) anions, which serve as a proxy for the carboxylate group in prolinate, have established thermochemical values for these interactions. acs.org These studies quantify the alkali metal cation basicity (AMCB), which reflects the stability of the [Anion-M]⁻ complex. The data shows a clear trend of decreasing interaction energy with increasing cation size.

Table 2. Calculated Gas-Phase Alkali Metal Cation Basicities (AMCB) for Benzoate Anion (proxy for carboxylate interaction)
CationCalculated AMCB (kJ mol⁻¹)
Li⁺-349.8
Na⁺-294.6
K⁺-258.6
Rb⁺-247.7
Cs⁺-233.5
Data derived from high-level calculations on benzoate complexes, illustrating the expected trend for carboxylate-containing ligands. acs.org

The data clearly indicates that the intrinsic stability of the metal-anion pair in the gas phase decreases down the group, confirming that the Rb⁺-prolinate interaction is weaker than that of K⁺ but stronger than Cs⁺. acs.org This trend is also observed in mass spectrometry studies of alkali metal-glutathione complexes, where larger cations like Rb⁺ result in fragmentation patterns indicative of a weaker metal-ligand bond compared to smaller cations like Na⁺. mun.ca

Prediction of Reactivity Pathways and Energetics

The reactivity of this compound is governed by the nature of its ionic bond and the chemical properties of its constituent ions. Computational methods can predict the energetics of potential reactions.

Synthesis via Thermal Condensation: One of the primary reactivity pathways is related to its formation. This compound can be synthesized by the thermal cyclocondensation of L-rubidium glutamate (B1630785). google.comgoogle.com This process involves heating the glutamate salt, which induces an intramolecular dehydration reaction to form the five-membered lactam ring of the pyroglutamate (B8496135) (5-oxoprolinate) anion.

Reaction Pathway: L-Rubidium Glutamate (solid) + Heat (e.g., 210°C) → L-Rubidium 5-oxo-DL-prolinate (molten) + H₂O (gas) google.comgoogle.com

The energetics of this pathway are dominated by the high temperature required to overcome the activation energy for the intramolecular condensation and to drive off the water produced, shifting the equilibrium toward the product. google.com

Dissociation in Solution: In the presence of a polar solvent such as water, the primary reactivity pathway is dissociation into its constituent ions due to the compound's ionic nature.

Reaction Pathway: Rb(C₅H₆NO₃) (solid) + H₂O → Rb⁺ (aq) + C₅H₆NO₃⁻ (aq)

Protonation of the Anion: The 5-oxo-DL-prolinate anion can act as a base. In the presence of an acid, it will be protonated to form the neutral 5-oxo-DL-proline (pyroglutamic acid).

Reaction Pathway: C₅H₆NO₃⁻ (aq) + H₃O⁺ (aq) ⇌ C₅H₇NO₃ (aq) + H₂O (l)

Computational studies using DFT can determine the proton affinity of the anion, providing the energetic favorability of this reaction. Studies on pyroglutamic acid itself provide detailed insight into the structure and stability of the resulting molecule. researchgate.netnih.gov

Ligand Displacement by Other Metal Cations: While the Rb⁺-prolinate bond is ionic, the prolinate anion can form more stable complexes with other metal ions, particularly transition metals. royalsocietypublishing.orgmdpi.com In the presence of a cation that forms stronger coordinate bonds (e.g., Pd²⁺, Cu²⁺), the rubidium ion could theoretically be displaced.

Hypothetical Reaction Pathway: 2 Rb(C₅H₆NO₃) (aq) + Pd²⁺ (aq) → Pd(C₅H₆NO₃)₂ (aq) + 2 Rb⁺ (aq)

The energetics of such a reaction would be highly favorable, driven by the formation of the more stable square planar bis-chelated palladium complex. mdpi.com Theoretical studies on these transition metal complexes show a significant covalent character in the metal-ligand bonding, which is energetically much stronger than the simple electrostatic interaction found in the rubidium salt. royalsocietypublishing.orgmdpi.com

Reactivity and Derivatization Studies

Ligand Modification within the Coordination Sphere

Direct modification of the 5-oxoprolinate ligand while it is coordinated to the rubidium ion is unlikely to be a synthetically viable strategy. The interaction between the rubidium cation and the ligand is weak and characterized by very rapid ligand exchange. oup.com Any reaction conditions aggressive enough to modify the ligand would almost certainly lead to the dissociation of the complex first.

However, the 5-oxoprolinate ligand itself possesses two primary functional groups amenable to modification: the carboxylate group and the lactam (a cyclic amide). Potential reactions, which would typically be carried out on the free ligand or a more stable salt before complexation with rubidium, include:

Lactam Ring Opening: The lactam can be hydrolyzed under acidic or basic conditions to yield glutamic acid. This process effectively destroys the 5-oxoprolinate ligand.

N-Alkylation/N-Acylation: The nitrogen atom of the lactam can potentially undergo reactions, although it is a relatively weak nucleophile.

Carboxylate Esterification: The carboxylate group can be esterified under acidic conditions with an alcohol.

Reduction: The oxo group of the lactam can be reduced to form prolinol derivatives.

Studies on other metal complexes have shown that the pyroglutamate (B8496135) ligand can be generated in situ from glutamic acid under certain conditions, such as solvothermal synthesis, leading to the formation of coordination polymers. acs.orgrhhz.net This demonstrates the ligand's stability and ability to coordinate with metals once formed.

Substitution and Exchange Reactions

Substitution reactions at the rubidium center are a defining characteristic of its coordination chemistry. As an alkali metal, the Rb⁺ ion has a low positive charge (+1) and a large ionic radius, leading to weak electrostatic interactions with ligands. libretexts.org This results in extremely fast ligand exchange rates.

The exchange of water molecules in the hydration sphere of an aqueous Rb⁺ ion is exceptionally rapid, with a rate constant on the order of 10⁹ s⁻¹. oup.com

Table 1: Water Exchange Rate Constants for Select Alkali and Alkaline Earth Metal Ions

Ion Rate Constant (k₁), s⁻¹ Mechanism Type
Rb⁺ 1.3 x 10⁹ Id
Li⁺ 4.4 x 10⁹ Id
Na⁺ 8.8 x 10⁹ Id
Cs⁺ 2.0 x 10⁹ Id
Mg²⁺ 6.7 x 10⁵ Id
Ca²⁺ 3.9 x 10⁸ Id

(Data sourced and adapted from reference oup.com; Mechanism classification based on general knowledge of these ions)

This high lability means that the 5-oxoprolinate ligand in Rubidium 5-oxo-DL-prolinate is weakly bound and can be readily substituted by other ligands present in solution, including solvent molecules like water. libretexts.orgchemguide.co.uk The equilibrium will be driven by the concentration and coordinating ability of the competing ligand. For instance, in an aqueous solution, the rubidium ion will exist predominantly as a hydrated ion, [Rb(H₂O)ₙ]⁺, with transient interactions with the prolinate anion. libretexts.org

Acid-Base Properties and Protonation Equilibria of the Complex

The acid-base properties of the complex are governed by the 5-oxoprolinate ligand, as the Rb⁺ ion is a neutral (non-acidic) counter-ion. The ligand is the conjugate base of 5-oxoproline (pyroglutamic acid), which is a carboxylic acid. basys2.cahmdb.ca

The key equilibrium is the protonation of the carboxylate group:

[C₅H₆NO₃]⁻ + H⁺ ⇌ C₅H₇NO₃ (5-oxoprolinate) + (proton) ⇌ (5-oxoproline / pyroglutamic acid)

The acidity of pyroglutamic acid is defined by its pKa value. Multiple sources report the pKa for the carboxylic acid group to be approximately 3.6. basys2.catoxicologia.org.ar

Table 2: Acid Dissociation Constants (pKa) of Pyroglutamic Acid

Functional Group pKa Value Reference(s)
Carboxylic Acid ~3.6 basys2.catoxicologia.org.ar

This pKa value indicates that in solutions with a pH above ~4.6, the ligand will exist almost entirely in its deprotonated, anionic (5-oxoprolinate) form. Below a pH of ~2.6, it will be fully protonated as neutral pyroglutamic acid. In the intermediate pH range, a mixture of the protonated and deprotonated forms will exist. This equilibrium is crucial for understanding the stability and speciation of the complex in biological and chemical systems.

Mechanistic Investigations of Complex Formation and Decomposition

Decomposition: The decomposition of this compound can occur via two main pathways: dissociation in solution or thermal decomposition.

Dissociation: In solution, as discussed, the complex readily dissociates due to the lability of the Rb-ligand bond.

Thermal Decomposition: Studies on glutamic acid and its salts show that thermal decomposition often proceeds through an initial cyclization to form the corresponding pyroglutamate. akjournals.comakjournals.com Heating pyroglutamic acid itself at higher temperatures (e.g., above 180°C) can lead to further degradation and polymerization, forming polyglutamic acid or other resinous materials. sci-hub.seresearchgate.netacs.org Therefore, strong heating of solid this compound would likely lead to the decomposition of the pyroglutamate ligand itself, rather than a simple melting process.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques for Rubidium Complexes

Chromatographic methods are powerful tools for the separation and quantification of individual components within a mixture. For ionic and polar compounds like rubidium complexes, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of metal complexes. scribd.comresearchgate.net The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. openaccessjournals.com For a compound like Rubidium 5-oxo-DL-prolinate, which consists of a rubidium cation and a prolinate anion, reversed-phase HPLC would be a common approach. scribd.com

Given that the complex lacks a strong chromophore, standard UV-Vis detectors may offer limited sensitivity. ingos.cz Therefore, specialized detectors are essential for the analysis of alkali metals and their complexes. pharmaguideline.com

Electrical Conductivity Detectors: These detectors are highly sensitive to charged species and measure the conductivity of the mobile phase. pharmaguideline.com They are universal for charged analytes and provide reproducible results, making them suitable for detecting the ionic components of this compound. pharmaguideline.com

Charged Aerosol Detectors (CAD): CAD is a universal detection method that is not dependent on the optical properties of the analyte. chromatographyonline.com The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged and detected by an electrometer. This allows for the detection of nonvolatile compounds like the rubidium salt of oxoproline. chromatographyonline.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Using ICP-MS as a detector for HPLC provides element-specific detection at trace and ultra-trace levels. researchgate.net This hyphenated technique, HPLC-ICP-MS, would allow for the specific and sensitive quantification of the rubidium-containing species as it elutes from the column.

Below is a table summarizing the characteristics of detectors used in HPLC for the analysis of alkali metal complexes.

Detector TypePrinciple of OperationApplicability to this compoundAdvantagesLimitations
UV-Vis Measures absorbance of light by the analyte.Low; the complex lacks a significant chromophore. ingos.czWidely available.Low sensitivity for this specific compound.
Electrical Conductivity Measures the conductivity of the mobile phase containing charged analytes. pharmaguideline.comHigh; detects the ionic nature of the complex. pharmaguideline.comUniversal for charged species, high sensitivity. pharmaguideline.comRequires a mobile phase with low background conductivity.
Charged Aerosol (CAD) Nebulizes eluent, charges particles, and measures the charge. chromatographyonline.comHigh; detects non-volatile analytes irrespective of optical properties. chromatographyonline.comUniversal detection, good sensitivity.Response can be non-linear.
ICP-MS The eluent is introduced into a plasma, and the ions are detected by a mass spectrometer. researchgate.netVery High; provides element-specific detection for Rubidium. researchgate.netExtremely sensitive, element-specific, low detection limits.High instrument cost and complexity.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. sciex.comdiva-portal.org The separation is dependent on the charge and size of the analyte. diva-portal.org This method is particularly effective for the analysis of small ions like alkali metals. researchgate.netutas.edu.au

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). sciex.com When a high voltage is applied, a bulk flow of the liquid, known as the electroosmotic flow (EOF), is generated. shu.ac.uk Cations like Rb+ will migrate towards the cathode, and their apparent velocity will be a sum of the EOF and their own electrophoretic mobility. diva-portal.org The electrophoretic mobility of hydrated alkali metal ions follows the order: Rb+ > Cs+ > K+ > Na+ > Li+. oup.com

To enhance separation selectivity for metal ions, complexing agents, such as crown ethers or EDTA, can be added to the background electrolyte. researchgate.netoup.com These agents form complexes with the metal ions, altering their effective size and charge, and thus their electrophoretic mobility. oup.comrsc.org For instance, the stability of complexes between crown ethers and alkali metal cations varies, which can be exploited for their separation. oup.com The use of CE coupled with ICP-MS (CE-ICP-MS) can provide highly sensitive and element-specific detection for rubidium at trace levels. sigmaaldrich.comsigmaaldrich.com

The table below shows the electrophoretic mobilities of various alkali metal ions, illustrating the basis for their separation by CE.

IonIonic Radius (Å)Hydrated Radius (Å)Electrophoretic Mobility (10⁻⁹ m² V⁻¹ s⁻¹)
Li⁺0.763.82~40
Na⁺1.023.58~52
K⁺1.383.31~76
Rb⁺ 1.52 3.29 ~80
Cs⁺1.673.29~79

Data compiled from various sources on ion properties and capillary electrophoresis. utas.edu.auoup.com

Mass Spectrometry for Trace Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, making it invaluable for both quantitative trace analysis and structural elucidation. nih.gov Techniques like electrospray ionization (ESI) allow for the gentle ionization of complexes like this compound, enabling the observation of the intact complex in the gas phase. jlu.edu.cn

For trace analysis, coupling MS with a separation technique like HPLC or CE is common. sigmaaldrich.com Inductively coupled plasma mass spectrometry (ICP-MS) is particularly suited for the trace detection of metals and can be used to certify the concentration of rubidium in various samples with high accuracy. rsc.org Field desorption mass spectrometry combined with stable isotope dilution has also been successfully used for the direct trace analysis of rubidium in biological samples like urine. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the ionized complex. The fragmentation patterns of alkali metal complexes are often influenced by the size and nature of the metal ion. nih.govscielo.br Studies on various organic complexes have shown that as the size of the alkali metal ion increases (from Li+ to Cs+), the fragmentation pathways can change significantly. nih.govscielo.br For larger ions like rubidium and cesium, fragmentation can be minimal, with the primary observation being the dissociation of the complex to yield the bare metal cation. scielo.brscielo.br This is because the interaction energy between the organic ligand and the metal ion tends to decrease as the size of the metal ion increases. nih.gov

The following table summarizes the general influence of alkali metal ion size on the fragmentation of their organic complexes in MS/MS.

Alkali Metal IonIonic Radius (Å)General Fragmentation Behavior in MS/MS
Li⁺0.76Extensive fragmentation of the organic ligand, with the metal ion often retained in the fragments. scielo.br
Na⁺1.02Significant fragmentation, often through specific rearrangement mechanisms. scielo.brscielo.br
K⁺1.38Reduced fragmentation compared to Na⁺; neutral losses are more common. scielo.brscielo.br
Rb⁺ 1.52 Minimal to no fragmentation of the ligand; dissociation of the complex to form Rb⁺ is a dominant pathway. scielo.brscielo.br
Cs⁺1.67Very little to no fragmentation; often only the Cs⁺ ion is observed. nih.govscielo.br

Electrochemical Characterization of the Complex

Electrochemical techniques can provide valuable information about the redox properties of the this compound complex and can be used for its quantitative determination. ijcce.ac.irresearchgate.net Cyclic voltammetry (CV) is a primary tool for investigating the electrochemical behavior of a substance. ijcce.ac.ir

While rubidium itself is not redox-active under typical electrochemical conditions, its complexation with the 5-oxo-DL-prolinate ligand could potentially be studied. More directly, electrochemical methods can be used to detect the rubidium ion. oup.com For instance, research has shown that a holmium-iron dinuclear complex can be used for the selective electrochemical detection of Rb+ and Cs+ ions, even in the presence of other alkali metals like Na+ and K+. oup.com The presence of Rb+ caused distinct changes in the cyclic voltammogram of the sensor complex. oup.com

Furthermore, the electrochemical properties of novel rubidium salts, such as a rubidium salt of a cobalt-based polyoxometalate, have been characterized. nust.edu.pk These studies involve depositing the complex onto an electrode and examining its performance, for example, as a catalyst in water splitting, which provides insight into its electronic properties and stability. nust.edu.pk Such approaches could be adapted to study the electrochemical characteristics of this compound.

Development of Chemosensors Utilizing this compound

Chemosensors are molecules designed to produce a measurable signal, often a change in color (colorimetric) or fluorescence, upon binding to a specific analyte. semanticscholar.orgmdpi.com While the direct use of this compound as a component in a chemosensor is not widely documented, the principles of chemosensor design for rubidium and the use of proline derivatives in sensing systems are well-established.

The development of selective chemosensors for alkali metal ions like rubidium is challenging due to their similar chemical properties. acs.org However, fluorescent chemosensors have been developed that can detect and differentiate between alkali metals, including rubidium, often at high concentrations. semanticscholar.orgacs.org These sensors typically work via a "fluorophore-spacer-receptor" model where the binding of the metal ion to the receptor part of the molecule modulates the fluorescence output. rsc.org

Interestingly, amino acids, including proline, have been used as functional components in chemosensors for metal ions. nih.govresearchgate.net For example, carbon quantum dots functionalized with L-proline have been incorporated into a sensor array for the successful identification of multiple metal ions. nih.govresearchgate.net In such a system, the amino acid acts as a binding site, and the interaction with different metal ions produces a unique response pattern. nih.gov Another example is a fluorescent sensor for Mg2+ that uses L-proline as a promoter agent. rsc.org These examples suggest the potential for developing a chemosensor for rubidium where a proline-based moiety, like 5-oxo-DL-prolinate, could serve as the recognition element.

Biochemical and Molecular Interaction Studies Mechanistic and Fundamental

Investigation of Rubidium 5-oxo-DL-prolinate Interaction with Model Biological Systems

Binding Studies with Model Peptides and Proteins

No peer-reviewed studies documenting the binding of this compound to model peptides or proteins have been identified. Research in this area would be necessary to understand if the compound has any affinity for specific protein structures, such as enzyme active sites or allosteric sites. Such studies would typically involve techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy to determine binding constants and interaction sites.

Interactions with Synthetic Lipid Bilayers or Membrane Components

There is no available research on the fundamental interactions of this compound with synthetic lipid bilayers or their components. Investigations in this area would be crucial to determine if the compound can passively diffuse across cell membranes, or if it perturbs the structure and function of the lipid bilayer. Techniques such as differential scanning calorimetry (DSC), fluorescence spectroscopy, and neutron or X-ray scattering would be employed to study these potential interactions.

Modulation of Enzymatic Activity by Rubidium (if fundamental, non-therapeutic)

Currently, there are no studies that specifically examine the modulation of enzymatic activity by this compound. As rubidium is an alkali metal similar to potassium, it is conceivable that the rubidium ion could influence enzymes that are dependent on or modulated by potassium. However, without experimental data, any potential effects on specific enzymes remain speculative.

Ion Transport Mechanisms Across Synthetic Membranes (if fundamental, non-biological cell systems)

No studies have been published detailing the mechanisms of this compound transport across synthetic membranes. Research in this area would likely investigate whether the compound can act as an ionophore for rubidium or if it utilizes other transport mechanisms. Such studies would be fundamental to understanding its potential to alter ion gradients across cellular membranes.

Elucidation of Molecular Mechanisms in Simulated Biological Environments

Due to the absence of fundamental research on its interactions with biological molecules and membranes, there have been no studies to elucidate the molecular mechanisms of this compound in simulated biological environments. Computational studies, such as molecular dynamics simulations, would typically be used to complement experimental data and provide a more detailed understanding of its interactions at the atomic level. In the absence of experimental data, such simulations would be purely predictive.

Emerging Research Frontiers and Potential Applications Non Clinical

Catalytic Applications in Organic Synthesis

The use of small, chiral organic molecules as catalysts (organocatalysis) has become a cornerstone of modern synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysts. longdom.org Proline and its derivatives are particularly prominent in this field, and the formation of salts like Rubidium 5-oxo-DL-prolinate can further modulate their catalytic activity. longdom.orgresearchgate.net

This compound possesses functional groups that allow it to act as both a Lewis acid and a base, making it a potential bifunctional catalyst.

Lewis Acidity : The rubidium ion (Rb⁺) acts as a Lewis acid, an electron pair acceptor. In a reaction mechanism, it can coordinate to carbonyl oxygen atoms or other electron-rich centers on a substrate. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack and thereby accelerating the reaction rate.

Brønsted/Lewis Basicity : The carboxylate group ([RCOO]⁻) on the 5-oxoprolinate moiety is a Lewis base. More significantly, the secondary amine within the pyrrolidone ring is nucleophilic and can initiate catalytic cycles. researchgate.net

In many organocatalytic reactions involving proline derivatives, the catalytic cycle proceeds through the formation of key intermediates such as enamines or iminium ions. acs.org The secondary amine of the prolinate reacts with a carbonyl substrate (an aldehyde or ketone) to form an iminium ion. acs.org This process activates the substrate for various transformations. The presence of the rubidium counter-ion can influence the stability and reactivity of these intermediates. For instance, in asymmetric organocatalysis, rubidium salts are known to be employed for the stabilization of enolate intermediates. vulcanchem.com

Catalytic RoleActive ComponentMechanism of Action
Lewis Acid Rubidium Ion (Rb⁺)Coordination to electron-rich substrates (e.g., carbonyls) to increase their electrophilicity.
Base/Nucleophile 5-oxo-DL-prolinateThe secondary amine acts as a nucleophile to form enamine or iminium ion intermediates with carbonyl compounds, activating them for further reaction. researchgate.netacs.org

Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is of paramount importance in fields like pharmaceutical development. longdom.org Proline and its derivatives are highly effective organocatalysts for asymmetric reactions due to their rigid cyclic structure and the presence of a stereogenic center. researchgate.net

Although this compound is a racemic mixture of the D- and L-enantiomers, its components can still participate in enantioselective processes. Research has shown that rubidium salts of proline can effectively catalyze asymmetric reactions. For example, the rubidium salt of L-proline was among the first catalysts used for the asymmetric Michael addition of nitroalkanes to cyclic enones. researchgate.net Similarly, a proline rubidium salt has been shown to promote the enantioselective conjugate addition of nitroalkanes. acs.org

The general mechanism for proline-catalyzed asymmetric reactions, such as the aldol (B89426) or Michael reaction, involves the formation of a chiral enamine intermediate from the catalyst and one of the reactants (e.g., a ketone). researchgate.net This chiral enamine then reacts with the other reactant (e.g., an aldehyde), with the rigid structure of the proline ring directing the approach of the electrophile to one face of the enamine, resulting in the preferential formation of one enantiomer of the product. The rubidium counter-ion can play a crucial role by influencing the geometry and stability of the transition state through coordination, thereby enhancing both reaction rate and enantioselectivity. acs.org

Table of Proline-Catalyzed Asymmetric Reactions

Reaction Type Role of Proline Derivative Key Intermediate Potential Influence of Rubidium
Aldol Reaction Catalyzes C-C bond formation between aldehydes/ketones. longdom.org Chiral Enamine/Iminium Ion Stabilizes transition state through coordination.
Michael Addition Facilitates conjugate addition to α,β-unsaturated carbonyls. longdom.orgresearchgate.net Chiral Enamine Enhances stereocontrol by influencing the orientation of reactants.

| Mannich Reaction | Catalyzes the aminoalkylation of a carbonyl compound. | Chiral Enamine | May improve yield and enantiomeric excess. |

Integration in Advanced Materials Science

The distinct properties of this compound, combining an organic functional molecule with an alkali metal, make it a candidate for exploration in materials science. ontosight.ai Potential applications could range from its use as a building block for porous crystalline materials to its incorporation into functional composites.

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). researchgate.netmdpi.com The vast chemical tunability of MOFs, achieved by selecting different metals and organic linkers, allows for their design for specific applications like gas storage, separation, and catalysis. nih.gov

This compound contains the fundamental components required for MOF or coordination polymer synthesis:

Metal Node : The rubidium ion (Rb⁺).

Organic Linker : The 5-oxo-DL-prolinate molecule, which possesses a carboxylate group capable of coordinating to metal ions.

Theoretically, this compound could serve as a single-source precursor where both the metal and linker are provided in one compound, potentially simplifying the synthesis of a rubidium-based coordination polymer. However, the application of alkali metals like rubidium in traditional, highly stable MOFs is less common than that of transition metals or lanthanides. The resulting coordination bonds may be weaker, leading to materials with lower thermal and chemical stability. researchgate.net While the use of this compound as a direct precursor for MOFs is a chemically plausible concept, it remains an area requiring further research and experimental validation.

Functional hybrid materials combine different components (e.g., organic and inorganic) to achieve properties that are not present in the individual constituents. The incorporation of this compound into a polymer matrix or onto the surface of an inorganic substrate could yield novel hybrid materials. For example, the intercalation of rubidium into materials has been shown to significantly alter their electronic properties. weizmann.ac.il The organic prolinate component could offer sites for further functionalization or impart specific chirality to the material's surface. Such hybrid materials could find potential use in chiral chromatography, sensing, or as specialized coatings. ontosight.ai

Research into the direct photocatalytic or electrocatalytic properties of this compound is not yet established. However, there is an indirect route through which the compound could be relevant to these fields. MOFs, for which this compound is a potential precursor, are extensively studied for their catalytic applications. mdpi.com MOFs can be designed to have photoactive or electroactive components, and they can also serve as sacrificial templates to create highly porous, nanostructured catalysts. researchgate.net For instance, a MOF could be synthesized and then pyrolyzed to produce metal oxide nanoparticles embedded within a porous carbon matrix, a material morphology often highly effective for electrocatalysis. researchgate.net Therefore, while not a direct catalyst itself in this context, this compound could be a starting point in a multi-step synthesis of advanced catalytic materials.

Green Chemistry Processes

The exploration of this compound in the realm of green chemistry is centered on the catalytic potential of its constituent ions: the rubidium cation (Rb⁺) and the 5-oxo-DL-prolinate anion. The principles of green chemistry encourage the use of catalysts that are efficient, selective, non-toxic, and reusable, often operating under mild conditions. Both rubidium salts and proline derivatives have been independently investigated for their catalytic properties in various chemical transformations, suggesting a synergistic potential for the title compound.

Catalytic Potential of the 5-Oxo-DL-prolinate Moiety

The 5-oxo-DL-prolinate component of the molecule is a derivative of proline, an amino acid that has gained significant traction as an organocatalyst in green chemistry. mdpi.comresearchgate.netresearcher.life L-proline and its derivatives are known to be effective, biodegradable, and non-toxic catalysts for a variety of organic reactions, including aldol reactions, Mannich reactions, and Michael additions. mdpi.comresearchgate.net They offer the advantages of high selectivity and the ability to work under mild reaction conditions, which are key tenets of sustainable chemistry. mdpi.comlongdom.org The catalytic activity of proline is attributed to its secondary amine functionality, which can act as a Lewis base, and its carboxylic acid group, which can act as a Brønsted acid. nih.gov This bifunctional nature allows it to facilitate reactions through various mechanisms, such as enamine and iminium catalysis. researchgate.netlongdom.org

Research has demonstrated the use of L-proline as a reusable organocatalyst in the synthesis of various organic compounds, often with high yields and short reaction times. mdpi.comtandfonline.com For instance, L-proline has been successfully used as a catalyst for the synthesis of tetrahydropyridine (B1245486) derivatives in ethanol, a green solvent, at room temperature. ajgreenchem.comajgreenchem.com The potential for the 5-oxo-DL-prolinate moiety within this compound to exhibit similar catalytic activity is an area of interest for green synthesis.

Catalytic Role of the Rubidium Ion

The rubidium cation in the compound may also contribute to its catalytic profile. Rubidium and its compounds are known to be used as catalysts in several industrial processes, such as ammonia (B1221849) synthesis, hydrogenation, and oxidation reactions. usgs.govdocbrown.info Research has explored the use of rubidium-containing catalysts for various applications, including the oxidative coupling of anilines and the decomposition of nitrous oxide. acs.org The addition of rubidium can modulate the electronic properties of catalysts, thereby enhancing their performance. acs.org For example, rubidium-promoted catalysts have shown potential for operating at lower temperatures, which can lead to energy savings and reduced emissions. icast.org.uk

Specifically, rubidium salts of phosphotungstic acid have been noted for their catalytic effect in promoting the activation of bonds between hydrogen and organic molecules, enabling reactions with high efficiency. mdpi.com This suggests that the rubidium ion in this compound could potentially act as a Lewis acid or participate in redox processes, complementing the organocatalytic capabilities of the prolinate moiety. The combination of an organocatalytic anion and a potentially catalytic metal cation in a single compound presents an intriguing prospect for the development of novel, bifunctional green catalysts.

Table 1: Potential Green Chemistry Applications of this compound Components

ComponentPotential Catalytic RoleRelevant Reaction TypesGreen Chemistry Advantages
5-Oxo-DL-prolinate Organocatalyst (Brønsted/Lewis acid-base)Aldol, Mannich, Michael additions, CondensationsBiodegradable, non-toxic, high selectivity, mild conditions, reusable
Rubidium Ion (Rb⁺) Lewis Acid / PromoterHydrogenation, Oxidation, Ammonia SynthesisEnhanced reaction rates, potential for lower temperature operation

Development as a Research Tool for Rubidium Ion Sequestration or Delivery

The unique structure of this compound, which combines an alkali metal ion with an amino acid derivative, positions it as a compound of interest for the development of research tools related to rubidium ion (Rb⁺) management, specifically in the areas of sequestration and controlled delivery.

Potential for Rubidium Ion Sequestration

The sequestration of metal ions is crucial in various fields, from environmental remediation to analytical chemistry. The development of effective and selective methods for capturing rubidium ions is an active area of research. rsc.orgresearchgate.net Current methods for rubidium ion capture include adsorption, ion exchange, and the use of chelating agents. rsc.orgacs.org

The 5-oxo-DL-prolinate moiety of the compound could potentially act as a chelating agent for the rubidium ion. Chelation involves the formation of multiple coordinate bonds between a ligand (the chelator) and a central metal ion. wikipedia.org While alkali metals like rubidium have a lower tendency to form strong chelate complexes compared to transition metals, the structure of the 5-oxo-DL-prolinate, with its carboxylate and amide groups, could offer a binding pocket for the Rb⁺ ion. Research into the chelation of metal ions has shown that even weak interactions can be exploited for separation and detection. For instance, EDTA is a well-known chelating agent used to bind various metal ions, although it is less effective for alkali metals. nih.govresearchgate.net The potential of the 5-oxo-DL-prolinate ligand to selectively bind Rb⁺ could be investigated and compared to existing sequestration agents.

Framework for a Rubidium Ion Delivery System

The flip side of sequestration is the controlled delivery of ions to specific targets, which is of significant interest in biomedical and materials science research. The development of systems that can release rubidium ions in a targeted and controlled manner is a nascent field. The 5-oxo-DL-prolinate component of the molecule, being a derivative of the amino acid proline and a metabolite in biological systems, offers a potential avenue for targeted delivery. nih.govuomustansiriyah.edu.iq

5-Oxoproline is known to be transported across cell membranes by specific carrier proteins, such as SLC16A1 (MCT1). nih.govresearchgate.net This transporter-mediated uptake suggests that this compound could potentially be recognized and transported by these systems, effectively "hitching a ride" on the 5-oxoproline moiety to be delivered into cells or specific biological compartments. This mechanism could be exploited to study the intracellular effects of rubidium ions or to develop probes for imaging rubidium distribution in biological systems. The stability of the complex and the kinetics of Rb⁺ release from the 5-oxo-DL-prolinate carrier would be critical parameters to investigate for such applications.

Table 2: Research Directions for this compound in Ion Management

Application AreaProposed MechanismKey Research QuestionsPotential Impact
Rubidium Ion Sequestration Chelation by the 5-oxo-DL-prolinate ligandWhat is the binding affinity and selectivity of 5-oxo-DL-prolinate for Rb⁺? Can this be enhanced through structural modification?Development of new, potentially biocompatible, agents for rubidium removal or sensing.
Rubidium Ion Delivery Carrier-mediated transport via 5-oxoproline transporters (e.g., SLC16A1)Is this compound recognized and transported by SLC16A1? What are the kinetics of Rb⁺ release post-transport?Creation of novel research tools to study the biological roles and transport of rubidium ions at the cellular level.

Conclusions and Future Research Directions

Summary of Current Research Gaps and Opportunities

Research on Rubidium 5-oxo-DL-prolinate is in its infancy, with a significant disparity between its commercial availability and the depth of published scientific data. The primary research gap is the near-complete absence of empirical studies detailing its biochemical and physiological effects. This lack of data presents numerous opportunities for foundational research.

Key research gaps and corresponding opportunities are summarized below:

Metabolic Fate and Pharmacokinetics: The metabolic pathway of this compound as a single entity is unknown. It is unclear how biological systems process the salt and whether the metabolic fates of the rubidium cation and the 5-oxo-DL-prolinate anion are independent or linked after administration. Studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Enzymatic Interactions: 5-oxo-L-proline is a known substrate for the enzyme 5-oxoprolinase, which converts it to glutamate (B1630785) in an ATP-dependent reaction. semanticscholar.orgmedrxiv.orgmedrxiv.org However, it is unknown how this compound interacts with this and other related enzymes. Research is needed to determine if it acts as a substrate, an inhibitor, or an allosteric modulator of 5-oxoprolinase and other enzymes in the gamma-glutamyl cycle. medrxiv.orgmedrxiv.org

Stereospecific Effects: The compound is a racemic mixture of D- and L-enantiomers. ontosight.ai Since enzymes and receptors in biological systems are typically stereospecific, the differential effects of Rubidium 5-oxo-L-prolinate versus Rubidium 5-oxo-D-prolinate are a critical unknown. A significant opportunity exists to synthesize the individual enantiomers and compare their biological activities.

Cellular Transport Mechanisms: While rubidium ions are known to utilize potassium channels for cellular entry due to their similar ionic radii, the transport mechanism for the intact salt or the 5-oxo-DL-prolinate anion is not characterized. ontosight.ai Investigating its transport across cell membranes would provide fundamental insights into its bioavailability and mechanism of action.

Proposed Methodological Advancements for Future Studies

To address the existing knowledge gaps, future studies should leverage modern analytical and experimental techniques that offer high sensitivity and specificity.

Table 1: Proposed Methodologies for Future Research on this compound

Research Area Proposed Methodology Objective
Pharmacokinetics & Metabolomics High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) To identify and quantify this compound and its metabolites in biological fluids (plasma, urine) and tissues. This would elucidate the compound's ADME profile. medrxiv.orgmedrxiv.orgnih.govmdpi.com
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of metabolites and study the conformational dynamics of the compound in solution, providing insight into its interaction with biological macromolecules. nih.govub.edu
Enzyme Kinetics Rapid Quench-Flow and Stopped-Flow Spectroscopy To investigate the kinetics of the interaction between the compound and enzymes like 5-oxoprolinase on a millisecond timescale, determining binding affinities, reaction rates, and potential inhibition mechanisms. nih.gov
Cellular Uptake and Distribution Inductively Coupled Plasma Mass Spectrometry (ICP-MS) To trace the distribution of the rubidium ion in tissues and cellular compartments, providing a quantitative measure of its uptake and accumulation.

| Target Identification | Pulsed Ultrafiltration-Mass Spectrometry (PUF-MS) & Ligand Fishing Assays | To screen for and identify potential protein binding partners of this compound, helping to uncover its molecular targets. nih.gov |

Employing these advanced methods would allow for a comprehensive characterization of the compound's journey through and effects on biological systems, moving beyond speculation to concrete data. For instance, UPLC-MS/MS-based metabolomics could provide a global view of the metabolic perturbations induced by the compound, revealing affected pathways beyond the immediate gamma-glutamyl cycle. medrxiv.orgnih.gov

Potential Interdisciplinary Research Avenues

The unique combination of an alkali metal with known bio-mimetic properties and a proline derivative central to metabolism opens up several avenues for interdisciplinary research.

Neuroscience and Neuropharmacology: Rubidium has been investigated for its potential effects on the central nervous system, partly due to its ability to interact with potassium channels that are fundamental to neuronal excitability. medrxiv.orgontosight.ai Proline and its metabolites also play roles in neurotransmission. nih.govresearchgate.net An interdisciplinary approach combining neurobiology and pharmacology could explore this compound as a novel tool to modulate neuronal activity or to probe the function of specific ion channels and metabolic pathways in neurological health and disease. medrxiv.org

Materials Science and Drug Delivery: Proline and its derivatives are utilized in the synthesis of novel biomaterials and as organocatalysts. nih.govresearchgate.net The presence of the rubidium ion offers unique properties that could be exploited in materials science. Research could focus on the development of novel drug delivery systems, where the compound acts as a scaffold, or the creation of new biosensors. Its properties could be explored for applications in developing materials for drug delivery or biosensing. ontosight.ai

Oncology and Metabolic Reprogramming: Cancer cells often exhibit altered metabolism, with proline metabolism being implicated in tumor growth and metastasis. nih.govresearchgate.net this compound could serve as a chemical probe to investigate the role of the 5-oxoproline pathway in cancer cell bioenergetics. This research, at the intersection of chemistry and cancer biology, could help identify new metabolic vulnerabilities in tumors.

Biomedical Imaging: Rubidium-82, a radioactive isotope, is already used in positron emission tomography (PET) for myocardial perfusion imaging, acting as a potassium analog. usgs.gov While the stable isotope is the subject here, future research could investigate whether the 5-oxo-DL-prolinate moiety could be used to target the rubidium ion to specific tissues or cell types, potentially leading to the development of new classes of contrast agents or tracers for diagnostic imaging.

Table 2: Chemical Compounds Mentioned in the Article

Compound Name
This compound
Rubidium
5-oxo-DL-proline
Potassium
5-oxo-L-proline
Glutamate
ATP (Adenosine triphosphate)
Rubidium 5-oxo-L-prolinate
Rubidium 5-oxo-D-prolinate

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing Rubidium 5-oxo-DL-prolinate in aqueous solutions?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For rubidium isotopes (e.g., ⁸⁷Rb and ⁸⁵Rb), dual-nuclei NMR recording reduces experimental uncertainties to δ≈10⁻⁷ by comparing responses from dissimilar nuclei . X-ray fluorescence (XRF) with LiF crystals (220 plane) and LiBO₃ flux can quantify rubidium in solid matrices, achieving detection limits of 20 ppm for rocks and 50 ppm for minerals .
Technique Application Key Parameters Detection Limit
NMRStructural analysisδ≈10⁻⁷ uncertaintyN/A
XRFQuantificationLiF crystal (220 plane)20–50 ppm

Q. How can researchers ensure accurate quantification of this compound in heterogeneous matrices?

  • Methodological Answer : Use calibration curves with high-purity standards (e.g., lepidolite with 18,190 ppm Rb for mineral analysis). Dilution with LiBO₃ flux minimizes matrix effects but increases detection limits by 30 ppm compared to rock samples . Cross-validate results using inductively coupled plasma mass spectrometry (ICP-MS) for trace-level validation.

Q. What are the stability considerations for this compound in long-term experimental setups?

  • Methodological Answer : Monitor hygroscopicity and pH-dependent hydrolysis. Store in inert atmospheres (argon/glovebox) to prevent oxidation. Periodic NMR validation (e.g., linewidth analysis) detects decomposition, as rubidium’s NMR signals broaden 100× compared to cesium-133 in aqueous solutions .

Advanced Research Questions

Q. How can experimental design optimize NMR parameters for this compound to resolve isotopic magnetic moment discrepancies?

  • Methodological Answer : Implement dual-channel NMR to simultaneously record ⁸⁷Rb and ⁸⁵Rb signals. This reduces screening corrections and aligns magnetic moment ratios with δ≈10⁻⁷ precision . Use pulsed-field gradients to suppress solvent artifacts and enhance signal-to-noise ratios in aqueous systems.

Q. How should researchers reconcile conflicting NMR data on rubidium’s nuclear magnetic moments across studies?

  • Methodological Answer : Conduct meta-analysis using error-weighted averaging of historical data. For example, reports ⁸⁷Rb/⁸⁵Rb magnetic moments with δ≈10⁻⁷ uncertainty, consistent with prior studies but refined via improved electronics . Apply Bayesian statistics to quantify systematic vs. random errors in cross-study comparisons.

Q. What strategies mitigate instability in this compound-based quantum frequency standards?

  • Methodological Answer : Address light shifts in optical components by integrating feedback-stabilized lasers. highlights light shifts as a major instability source in Rb-87 quantum standards; redesigning cavity geometries reduces long-term frequency drift . Validate improvements via Allan deviation plots over 10⁴–10⁵ second intervals.
Instability Source Mitigation Strategy Validation Metric
Light shiftsFeedback-stabilized lasersAllan deviation
Cavity thermal driftGeometric redesignFrequency stability (Hz/s)

Data Contradiction Analysis

  • Example : If NMR linewidths for this compound vary between studies, assess solvent purity (e.g., deuterated vs. non-deuterated water), temperature control (±0.1°C), and magnetic field homogeneity. attributes broad signals to intrinsic rubidium nuclear properties, not experimental error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.